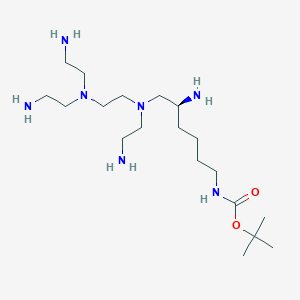
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate typically involves multiple steps:
Protection of the amine group: The initial step involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the intermediate: The protected amine is then reacted with a suitable aldehyde or ketone to form an intermediate imine or enamine.
Reductive amination: The intermediate is subjected to reductive amination using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Biochemistry: The compound can serve as a probe or ligand in biochemical assays and studies.
Materials Science: It can be utilized in the development of advanced materials such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate: A closely related compound with similar structure and properties.
tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate: Another similar compound with slight variations in the functional groups.
Uniqueness
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate is unique due to its specific stereochemistry and the presence of multiple amine groups, which can impart distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H45N7O2 |
|---|---|
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(5S)-5-amino-6-[2-aminoethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C19H45N7O2/c1-19(2,3)28-18(27)24-10-5-4-6-17(23)16-26(13-9-22)15-14-25(11-7-20)12-8-21/h17H,4-16,20-23H2,1-3H3,(H,24,27)/t17-/m0/s1 |
Clave InChI |
LGWWEAIKTQOYNQ-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@@H](CN(CCN)CCN(CCN)CCN)N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(CN(CCN)CCN(CCN)CCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


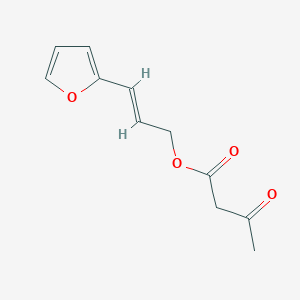
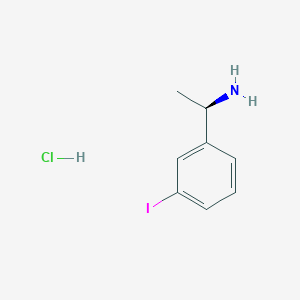
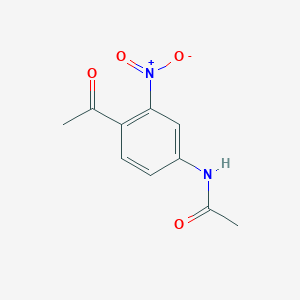
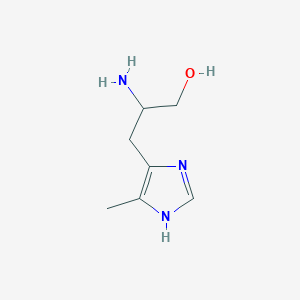
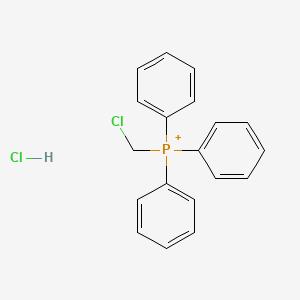
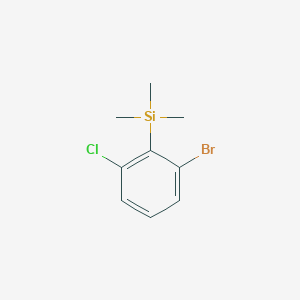
![[1-[5-[[4-[hydroxy-[5-[[4-[hydroxy(5-hydroxypentyl)amino]-4-oxoniumylidenebutanoyl]amino]pentyl]amino]-4-oxoniumylidenebutanoyl]amino]pentyl-oxonioamino]-4-oxopentylidene]oxidanium;iron](/img/structure/B15198915.png)
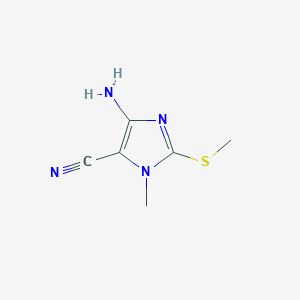
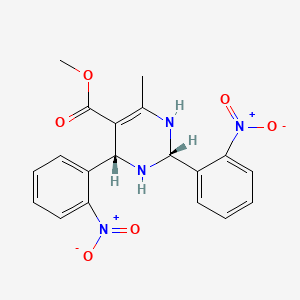
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
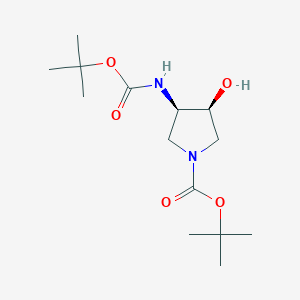
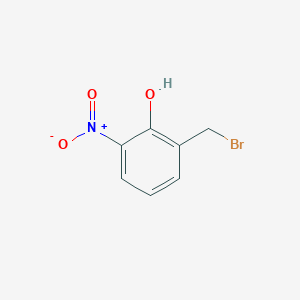
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
